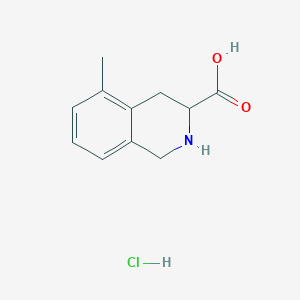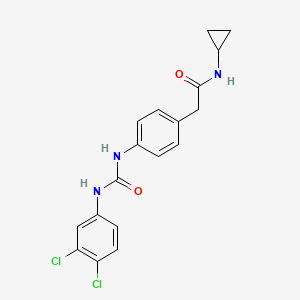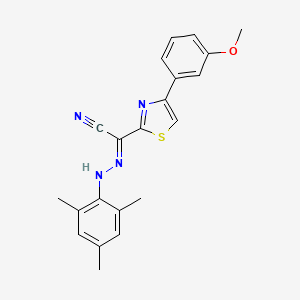![molecular formula C18H17N7O B2363480 7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-09-9](/img/structure/B2363480.png)
7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H10N6. It has a molecular weight of 262.27 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic nuclei, which have high chemotherapeutic values and act as a remedy for the development of novel drugs . Specific synthesis routes for imidazole and their derived products have been summarized in various studies .Molecular Structure Analysis
The molecular structure of “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” includes a triazolo[1,5-a]pyrimidine core, which is a common structure in many pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Imidazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, with its unique structure, may hold promise as an anticancer agent. Researchers have synthesized derivatives of 1,3-diazole (imidazole) that exhibit antitumor properties . Further investigations into its mechanism of action and potential clinical applications are warranted.
EGFR Inhibition
The compound’s structure resembles that of certain tyrosine kinase inhibitors. Computational studies have revealed its robust inhibitory effect against the wild-type epidermal growth factor receptor (EGFR). While it is less potent against mutant forms of EGFR, this finding underscores its potential as an effective EGFR inhibitor with substantial anticancer efficacy .
Drug Synthesis and Development
Imidazole serves as a core scaffold for various natural products, including histidine, purine, and histamine. Consequently, this compound can be modified to create novel drugs. Researchers have already developed commercially available drugs containing the 1,3-diazole ring, such as antihistaminic agents, antiulcer drugs, and antiprotozoals .
Other Biological Activities
Imidazole derivatives exhibit a wide range of activities, including antibacterial, antimycobacterial, antidiabetic, antioxidant, and antifungal effects. These properties make them valuable tools for drug discovery and development .
Zukünftige Richtungen
The future directions of “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” research could involve further hit-to-lead optimization studies . These could include the development of new drugs that overcome antimicrobial resistance problems , and the exploration of the broad range of chemical and biological properties of imidazole .
Wirkmechanismus
Target of Action
The primary targets of the compound “7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” are currently unknown. This compound contains an imidazole ring, which is known to be a core structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The presence of the imidazole ring in this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This suggests that the compound could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-[7-(4-imidazol-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-3-15(24-8-7-19-13-24)4-2-14(1)16-5-6-20-17-21-18(22-25(16)17)23-9-11-26-12-10-23/h1-8,13H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARULVGPXMTXBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)N5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)
![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)

![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)

![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)
![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2363409.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)

![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)